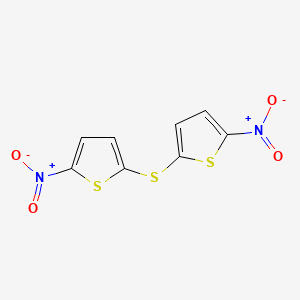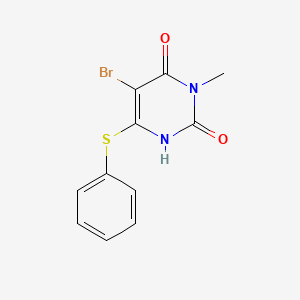![molecular formula C12H16O3 B14427631 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 81457-15-0](/img/structure/B14427631.png)
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C12H16O3 It is a derivative of benzene, characterized by the presence of methoxy, methyl, and allyloxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethoxy-2-methylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts (PTCs) can be employed to facilitate the reaction and improve the overall production rate.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyloxy group to a propyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. Additionally, the compound may modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxy-4-propenylbenzene: Similar structure but with different substitution patterns.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Another derivative with variations in the position of substituents.
Uniqueness
1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific arrangement of methoxy, methyl, and allyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
81457-15-0 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1,3-dimethoxy-2-methyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C12H16O3/c1-5-8-15-11-7-6-10(13-3)9(2)12(11)14-4/h5-7H,1,8H2,2-4H3 |
Clave InChI |
CMRRKGCXCORUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1OC)OCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


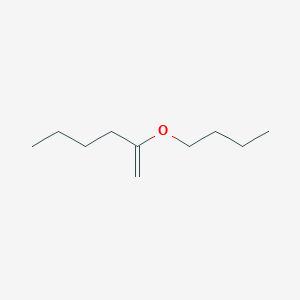
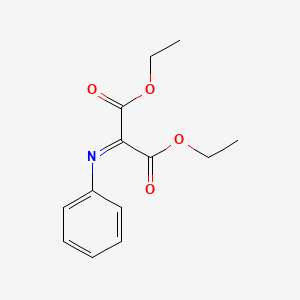
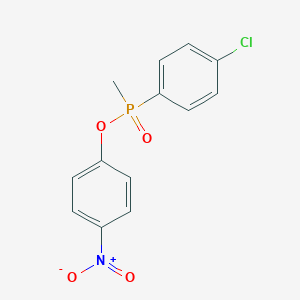
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
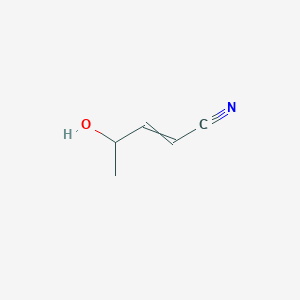


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
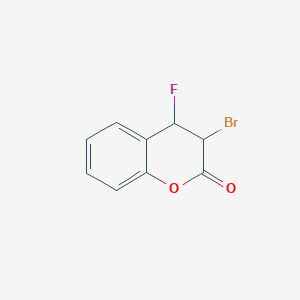
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
